1-Hexyne, 1-bromo-
Overview
Description
1-Hexyne, 1-bromo- is an organic compound with the molecular formula C6H9Br. It is a derivative of 1-hexyne, where a bromine atom is attached to the first carbon of the alkyne chain. This compound is a colorless liquid and is used in various organic synthesis processes due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyne, 1-bromo- can be synthesized through several methods. One common method involves the bromination of 1-hexyne. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the terminal carbon.
Industrial Production Methods: In industrial settings, the production of 1-hexyne, 1-bromo- often involves the use of large-scale bromination reactors where 1-hexyne is reacted with bromine under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyne, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The triple bond in 1-hexyne, 1-bromo- can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkanes.
Reduction Reactions: The compound can be reduced to form 1-hexene or hexane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition Reactions: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-Hexyne, 1-hydroxy- or 1-hexyne, 1-amino-.
Addition: 1,1-Dibromohexane or 1,2-Dibromohexane.
Reduction: 1-Hexene or hexane.
Scientific Research Applications
1-Hexyne, 1-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 1-hexyne, 1-bromo- exerts its effects in chemical reactions involves the reactivity of the bromine atom and the triple bond. The bromine atom is highly reactive and can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These properties make it a versatile reagent in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Addition Reactions: The triple bond is the site of addition for electrophiles.
Comparison with Similar Compounds
1-Hexyne, 1-bromo- can be compared with other similar compounds such as:
1-Hexyne: The parent compound without the bromine atom, which is less reactive in nucleophilic substitution reactions.
1-Hexyne, 1-chloro-: Similar to 1-hexyne, 1-bromo-, but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.
1-Hexyne, 1-iodo-: More reactive than 1-hexyne, 1-bromo- due to the higher reactivity of iodine.
The uniqueness of 1-hexyne, 1-bromo- lies in its balanced reactivity, making it a useful intermediate in various chemical reactions and industrial applications.
Properties
IUPAC Name |
1-bromohex-1-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIELYKONFEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326308 | |
Record name | 1-Hexyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-64-8 | |
Record name | 1-Bromo-1-hexyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 526633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexyne, 1-bromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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